5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione involves several steps. One common method includes the stereoselective synthesis approach, which uses chiral auxiliaries such as menthol to induce the desired stereochemistry. This method allows the compound to be obtained directly as a single enantiomer .
Industrial Production Methods
Industrial production of this compound often involves the use of stereoselective synthetic routes to ensure high yield and purity. The process typically includes the preparation of the racemic mixture of cis isomers, followed by resolution employing enzymatic methods to yield the 2R, 5S enantiomer .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Used in the development of antiretroviral therapies for HIV and hepatitis B.
Industry: Applied in the production of antiviral drugs and related pharmaceuticals
Mechanism of Action
The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. It is activated via phosphorylation to its triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analog used in the treatment of HIV and hepatitis B.
Zidovudine: A nucleoside reverse transcriptase inhibitor used for HIV treatment.
Uniqueness
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione is unique due to the presence of a fluorine atom at the 5-position, which enhances its antiviral activity and stability compared to other nucleoside analogs .
Properties
Molecular Formula |
C8H11FN2O4S |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h4-6,12H,1-3H2,(H,10,13,14)/t4?,5-,6+/m0/s1 |
InChI Key |
QTJCIBAYPFWELB-DUAGOPDLSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2CC(C(=O)NC2=O)F |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2CSC(O2)CO)F |
Origin of Product |
United States |
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